6-Sulfatoxy Melatonin-d4
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Overview
Description
6-Sulfatoxy Melatonin-d4 is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin, which is a metabolite of melatonin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of melatonin and its metabolites in biological samples .
Preparation Methods
The synthesis of 6-Sulfatoxy Melatonin-d4 involves the incorporation of deuterium atoms into the melatonin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms into the desired positions on the melatonin molecule .
Chemical Reactions Analysis
6-Sulfatoxy Melatonin-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of deuterated melatonin derivatives .
Scientific Research Applications
6-Sulfatoxy Melatonin-d4 is widely used in scientific research for the quantification of melatonin and its metabolites in biological samples. This compound serves as a stable isotope-labeled internal standard, allowing for accurate and precise measurements of melatonin levels in various biological matrices, including urine, plasma, and saliva .
In addition to its use in analytical chemistry, this compound is also used in studies investigating the role of melatonin in regulating circadian rhythms, sleep patterns, and other physiological processes. It has applications in the fields of neurobiology, endocrinology, and pharmacology, where it is used to study the effects of melatonin on various biological systems .
Mechanism of Action
The mechanism of action of 6-Sulfatoxy Melatonin-d4 is similar to that of melatonin, as it is a metabolite of melatonin. Melatonin exerts its effects by binding to melatonin receptors in the brain and other tissues, regulating circadian rhythms and sleep-wake cycles . The deuterium-labeled version of 6-Sulfatoxy Melatonin allows researchers to track and quantify melatonin metabolism and its effects in the body .
Comparison with Similar Compounds
6-Sulfatoxy Melatonin-d4 is unique in that it is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin, providing a stable isotope-labeled internal standard for analytical studies. Similar compounds include other deuterium-labeled melatonin metabolites, such as 6-Hydroxymelatonin-d4 and 6-Sulfatoxymelatonin-d4 sodium salt .
These similar compounds also serve as internal standards for the quantification of melatonin and its metabolites, but this compound is particularly useful for studies focusing on the sulfatoxy metabolite of melatonin .
Properties
Molecular Formula |
C13H16N2O6S |
---|---|
Molecular Weight |
332.37 g/mol |
IUPAC Name |
[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19)/i3D2,4D2 |
InChI Key |
QQEILXDLZRLTME-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O)C([2H])([2H])NC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O |
Origin of Product |
United States |
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